molecular formula C16H27N B14737890 N,N-Dipentylaniline CAS No. 6249-76-9

N,N-Dipentylaniline

Cat. No.: B14737890
CAS No.: 6249-76-9
M. Wt: 233.39 g/mol
InChI Key: QCJCLGRWDXKDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dipentylaniline (CAS No. 5329-79-3) is a tertiary amine derived from aniline, where two pentyl (C₅H₁₁) groups are attached to the nitrogen atom. Its molecular formula is C₁₆H₂₇N, reflecting the substitution of two pentyl chains on the aniline backbone. This compound is structurally characterized by a benzene ring linked to a nitrogen atom bearing two hydrophobic alkyl groups, which significantly influence its physical and chemical properties.

Properties

CAS No.

6249-76-9

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N,N-dipentylaniline

InChI

InChI=1S/C16H27N/c1-3-5-10-14-17(15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3

InChI Key

QCJCLGRWDXKDHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dipentylaniline can be synthesized through the N-alkylation of aniline with pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) . The reaction typically involves heating the mixture to facilitate the alkylation process. The reaction can be represented as follows:

C6H5NH2+2C5H11BrC6H5N(C5H11)2+2HBr\text{C}_6\text{H}_5\text{NH}_2 + 2 \text{C}_5\text{H}_{11}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_5\text{H}_{11})_2 + 2 \text{HBr} C6​H5​NH2​+2C5​H11​Br→C6​H5​N(C5​H11​)2​+2HBr

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using solid acid catalysts like SO4^2-/ZrO2 in a tubular reactor. The reaction mixture is subjected to high temperatures and pressures to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipentylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to aniline or other derivatives.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Aniline and pentylamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N,N-Dipentylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipentylaniline involves its interaction with molecular targets through its nitrogen atom. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers. The pathways involved include:

    Nucleophilic Substitution: The nitrogen atom attacks electrophilic centers, leading to the formation of new bonds.

    Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N,N-Dipentylaniline with structurally related N,N-dialkylanilines, highlighting trends in molecular weight, hydrophobicity, and physical properties:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Structural Features
N,N-Dimethylaniline C₈H₁₁N 121.18 ~193 Slightly soluble Two methyl groups; smaller, more polar
N,N-Diethylaniline C₁₀H₁₅N 149.24 ~225 Low solubility Ethyl chains; moderate hydrophobicity
This compound C₁₆H₂₇N 233.40 >250 (estimated) Insoluble Long pentyl chains; highly lipophilic
N,N-Diphenylaniline C₁₈H₁₅N 245.32 365 Insoluble Aromatic phenyl groups; planar structure

Key Observations :

  • Alkyl Chain Impact : Increasing alkyl chain length (methyl → pentyl) correlates with higher molecular weight, boiling point, and hydrophobicity. This compound’s insolubility in water contrasts with N,N-Dimethylaniline’s slight solubility, underscoring the role of alkyl groups in modulating polarity .
  • Aromatic vs. Aliphatic Substitution : N,N-Diphenylaniline (triphenylamine) exhibits a rigid, conjugated structure due to phenyl groups, making it suitable for electronic applications (e.g., organic semiconductors), unlike aliphatic-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.